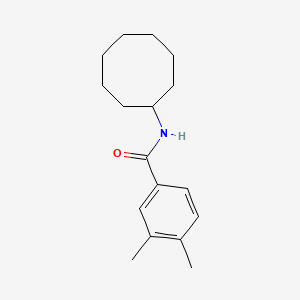methanone](/img/structure/B13804956.png)
[4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinyl](4-morpholinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a piperazine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting benzimidazole is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate compound. Finally, the intermediate is reacted with morpholine and a methanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole or piperazine compounds.
科学研究应用
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The piperazine and morpholine rings may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 4-(1-Methyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Propyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
Uniqueness
The uniqueness of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the ethyl group on the benzimidazole ring may enhance its binding affinity to certain targets, while the piperazine and morpholine rings contribute to its overall stability and solubility.
属性
分子式 |
C18H25N5O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25N5O2/c1-2-23-16-6-4-3-5-15(16)19-17(23)20-7-9-21(10-8-20)18(24)22-11-13-25-14-12-22/h3-6H,2,7-14H2,1H3 |
InChI 键 |
MTVCISBTGBXZGC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


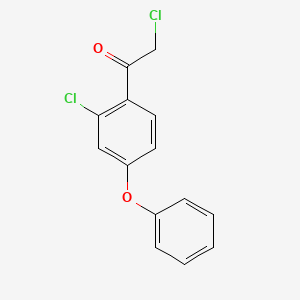

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
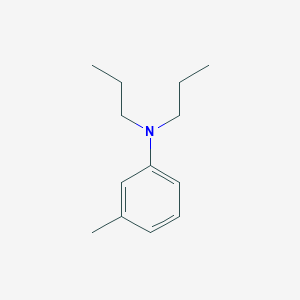
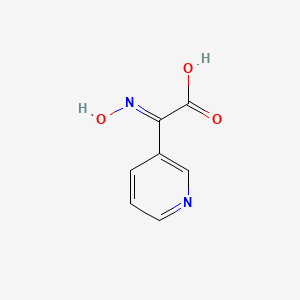
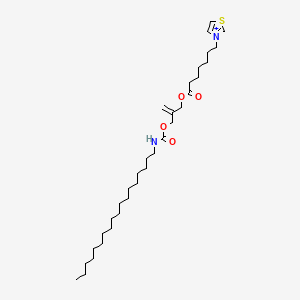
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
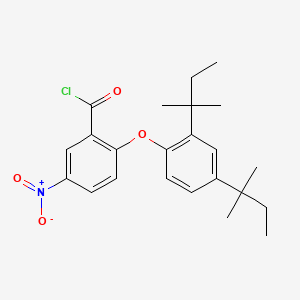
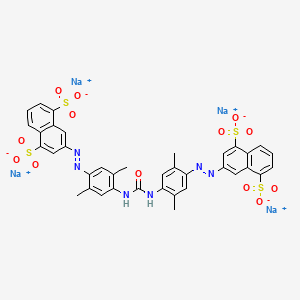

![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)

